molecular formula C17H28N2O B15341415 Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-N-methyl-, monohydrochloride CAS No. 14474-21-6

Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-N-methyl-, monohydrochloride

Cat. No.: B15341415
CAS No.: 14474-21-6
M. Wt: 276.4 g/mol
InChI Key: PCFBIHBBJKSXQJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound, with CAS number 14474-20-5, is an acetamide derivative featuring a diethylamino group at the alpha position, an N-methyl group, and a para-isopropylbenzyl substituent on the nitrogen atom. Its molecular formula is C₁₇H₂₈N₂O·HCl, and it exists as a monohydrochloride salt . The para-isopropylbenzyl group contributes to increased lipophilicity compared to simpler aromatic substituents.

Properties

CAS No.

14474-21-6

Molecular Formula

C17H28N2O

Molecular Weight

276.4 g/mol

IUPAC Name

2-(diethylamino)-N-methyl-N-[(4-propan-2-ylphenyl)methyl]acetamide

InChI

InChI=1S/C17H28N2O/c1-6-19(7-2)13-17(20)18(5)12-15-8-10-16(11-9-15)14(3)4/h8-11,14H,6-7,12-13H2,1-5H3

InChI Key

PCFBIHBBJKSXQJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)N(C)CC1=CC=C(C=C1)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Reactants: : The preparation typically starts with acetamide, a simple organic compound.

  • Substitution Reactions: : Through a series of substitutions involving diethylamine and p-isopropylbenzyl chloride, the compound is synthesized.

  • Reaction Conditions: : These reactions are usually carried out in the presence of suitable solvents and catalysts, maintaining controlled temperatures and pressures to optimize yields.

Industrial Production Methods

  • Scale-Up Procedures: : Industrial production might involve continuous flow synthesis techniques to enhance efficiency.

  • Purification Steps: : This includes crystallization and chromatography to ensure the purity of the final product.

  • Safety Considerations: : Ensuring safe handling of chemicals and waste management is crucial in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under specific conditions, this compound can undergo oxidation, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can produce simpler amines.

  • Substitution: : The compound is prone to nucleophilic substitution reactions due to its functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Such as potassium permanganate or hydrogen peroxide.

  • Reduction Agents: : Like lithium aluminum hydride.

  • Substitution Reagents: : Including alkyl halides and bases.

Major Products Formed

  • Oxidized Products: : New functionalities introduced in the molecule.

  • Reduced Amines: : Simpler amines retaining the core structure.

  • Substituted Derivatives: : Varied compounds with different substituents.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis: : Useful as an intermediate in organic synthesis.

  • Reaction Mechanism Studies: : Helps understand substitution and reduction mechanisms.

Biology

  • Pharmacological Research: : Investigated for its potential biological activities, like enzyme inhibition.

Medicine

  • Drug Development: : Structural features make it a candidate for drug development, particularly in neuropharmacology.

Industry

  • Chemical Manufacturing: : Utilized in the production of other complex chemicals.

  • Materials Science: : Explored for its potential in creating novel materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : It may act as an enzyme inhibitor, interfering with the activity of specific enzymes.

  • Receptor Binding: : Potential interactions with neurotransmitter receptors, impacting signal transduction pathways.

Comparison with Similar Compounds

Key Characteristics

  • Molecular Weight : ~312.45 g/mol (calculated).
  • Structural Features: Diethylamino (electron-donating), N-methyl, and bulky p-isopropylbenzyl groups.

Comparison with Structurally Similar Compounds

Lidocaine Hydrochloride (C₁₄H₂₂N₂O·HCl)

Structural Differences

  • Aromatic Substituent : Lidocaine has a 2,6-dimethylphenyl group, whereas the target compound features a p-isopropylbenzyl group.
  • Substituent Effects : The p-isopropylbenzyl group in the target compound introduces greater steric bulk and lipophilicity compared to Lidocaine’s dimethylphenyl group.

Physicochemical Properties

Property Target Compound Lidocaine Hydrochloride
Molecular Weight ~312.45 g/mol 270.80 g/mol
logP (Partition Coefficient) Estimated >2.26* 2.26
Aromatic Substituent p-Isopropylbenzyl 2,6-Dimethylphenyl

*The target compound’s logP is hypothesized to be higher due to the isopropyl group’s lipophilic nature.

Functional Implications

  • Bioactivity : Lidocaine is a well-established local anesthetic and antiarrhythmic agent . The target compound’s enhanced lipophilicity could improve membrane penetration but may alter receptor binding specificity.
  • Metabolism : The bulky substituent in the target compound may slow metabolic degradation compared to Lidocaine, which undergoes rapid hepatic metabolism .

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

Structural Differences

  • Core Modifications: Herbicides like alachlor (CAS 15972-60-8) contain a chloro substituent on the acetamide backbone and methoxymethyl or propoxyethyl groups, unlike the target compound’s diethylamino and aromatic substituents .

Functional Contrasts

Property Target Compound Alachlor
Key Substituents Diethylamino, p-isopropylbenzyl Chloro, methoxymethyl
Primary Use Undefined (potential pharmaceutical) Herbicide
Toxicity Profile Not thoroughly studied Known environmental and toxicological risks

Mechanistic Insights

  • Chloroacetamides inhibit fatty acid elongation in plants, a mechanism unlikely in the target compound due to the absence of a chloro group .

2-Amino-N-(2,6-dimethylphenyl)acetamide Monohydrochloride

Structural Differences

  • Amino vs. Diethylamino: The amino group in this compound (CAS unspecified) replaces the diethylamino group in the target compound, reducing steric hindrance and altering electronic properties .

Research Findings and Data Gaps

  • Physicochemical Data : The target compound’s solubility, melting point, and stability remain uncharacterized in the provided evidence.

Biological Activity

Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-N-methyl-, monohydrochloride, commonly referred to as a derivative of acetamide, has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, particularly focusing on its anticonvulsant properties and other pharmacological effects.

  • Molecular Formula : C17H28N2O
  • Molecular Weight : 290.42 g/mol
  • Boiling Point : Approximately 387.3 °C
  • Flash Point : 146.8 °C
  • Density : 0.976 g/cm³

Anticonvulsant Activity

Research indicates that compounds similar to acetamide derivatives exhibit significant anticonvulsant activity. A study by K. S. K. et al. (1996) evaluated various derivatives of N-benzyl 2-acetamidoacetamides in the maximal electroshock (MES) seizure model in rodents. The findings revealed:

  • Key Findings :
    • The presence of the 2-acetamido moiety is crucial for anticonvulsant activity, although not strictly necessary.
    • Some derivatives demonstrated full protection against MES-induced seizures at doses of 100 mg/kg.
    • The ED50 value for certain compounds was comparable to established anticonvulsants like phenobarbital.
Compound NameED50 (mg/kg)Activity Level
N-benzyl 2-acetamido-3-methoxypropionamide8.3High
N-benzyl 2,3-dimethoxypropionamide30Moderate
Acetamide derivative (specific)VariableDependent on structure

The mechanism through which acetamide derivatives exert their anticonvulsant effects may involve modulation of neurotransmitter systems, particularly through interactions with GABAergic pathways and sodium channels. The precise interactions remain an area of ongoing research.

Case Studies and Research Findings

  • Study on Functionalized N-benzyl Derivatives :
    • A series of ten derivatives were synthesized and tested for their anticonvulsant properties.
    • Results indicated that modifications to the acetamido group could enhance or diminish activity, highlighting the importance of structural specificity in drug design.
  • Comparative Analysis with Other Anticonvulsants :
    • Comparative studies with traditional anticonvulsants showed that some derivatives of acetamide exhibited superior efficacy in seizure prevention, suggesting potential for development into therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(diethylamino)-N-(p-isopropylbenzyl)-N-methylacetamide monohydrochloride, and what parameters critically influence reaction yield?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Amide Formation : React 2-(diethylamino)acetic acid derivatives with p-isopropylbenzylamine under coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C to form the tertiary amide bond.

N-Methylation : Treat the intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60°C for 12 hours.

Salt Formation : Add concentrated HCl dropwise in an ice bath to precipitate the monohydrochloride salt, followed by recrystallization from ethanol/ether .
Critical Parameters :

  • Solvent polarity (affects reaction kinetics and byproduct formation).
  • Temperature control during methylation to avoid over-alkylation.
  • Stoichiometric excess of methyl iodide (1.2–1.5 eq) for complete N-methylation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Confirm the presence of diethylamino protons (δ 1.0–1.2 ppm, triplet), p-isopropylbenzyl aromatic protons (δ 7.1–7.3 ppm), and N-methyl resonance (δ 2.8–3.1 ppm).
  • ¹³C NMR : Verify the carbonyl carbon (δ 165–170 ppm) and quaternary carbons in the isopropyl group .
  • High-Performance Liquid Chromatography (HPLC) :
  • Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity (>98% by area normalization) .
  • Mass Spectrometry (MS) :
  • ESI-MS in positive mode should show [M+H]⁺ at m/z corresponding to the molecular formula C₁₇H₂₇ClN₂O .

Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?

  • Methodological Answer :
  • Storage Conditions : Store in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent hydrolysis of the amide bond or oxidation of the diethylamino group .
  • Degradation Monitoring :
  • Periodic HPLC Analysis : Track new peaks indicating hydrolysis products (e.g., free p-isopropylbenzylamine).
  • Karl Fischer Titration : Measure moisture content to ensure <0.5% water in stored samples .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo pharmacological activity data for this compound?

  • Methodological Answer :
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid Phase I metabolism (e.g., CYP450-mediated N-dealkylation) that reduces bioavailability in vivo .
  • Plasma Protein Binding Studies : Employ equilibrium dialysis to measure unbound fraction; high binding (>95%) may limit tissue penetration, explaining reduced efficacy in vivo .
  • Pharmacokinetic Modeling : Integrate in vitro clearance data with allometric scaling to predict in vivo half-life and adjust dosing regimens .

Q. How can computational modeling predict the interaction of this compound with biological targets like sodium channels?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to dock the compound into voltage-gated sodium channel (Nav1.7) homology models. Focus on the diethylamino group’s interaction with Domain IV S6 hydrophobic residues .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in lipid bilayers (e.g., CHARMM-GUI) to assess binding stability over 100 ns trajectories. Analyze hydrogen bonding with key residues (e.g., Phe1764) .
  • Quantitative Structure-Activity Relationship (QSAR) : Corrogate electrostatic potential (MESP) maps with in vitro IC₅₀ values to optimize substituents on the benzyl ring .

Q. What are the common side reactions during the synthesis of N-substituted acetamide derivatives, and how can they be mitigated?

  • Methodological Answer :
  • Side Reactions :
  • Over-Alkylation : Diethylamino groups may undergo further alkylation if methyl iodide is in excess (>2 eq).
  • Hydrolysis : Amide bonds degrade under acidic/basic conditions, forming carboxylic acid and amine byproducts .
  • Mitigation Strategies :
  • Use controlled stoichiometry (1.2 eq methyl iodide) and low temperatures (0–5°C) during alkylation.
  • Add scavengers (e.g., polymer-bound trisamine) to quench excess alkylating agents .
  • Avoid aqueous workup until final salt formation to prevent hydrolysis .

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